molecular formula C19H22BrN B1527158 2-(1-Adamantyl)isoquinolinium bromide CAS No. 19984-56-6

2-(1-Adamantyl)isoquinolinium bromide

Cat. No.: B1527158
CAS No.: 19984-56-6
M. Wt: 344.3 g/mol
InChI Key: QPNNPCVWUDOYQO-UHFFFAOYSA-M
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Description

2-(1-Adamantyl)isoquinolinium bromide is a chemical compound that belongs to the class of isoquinolinium salts It is characterized by the presence of an adamantyl group attached to the isoquinolinium core, which is a nitrogen-containing heterocyclic aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)isoquinolinium bromide typically involves the following steps:

  • Isoquinoline Derivative Formation: The starting material, isoquinoline, undergoes functionalization to introduce the adamantyl group.

  • Adamantyl Group Introduction: The adamantyl group is introduced through a reaction with 1-adamantyl bromide or a similar reagent.

  • Quaternization Reaction: The isoquinoline derivative is then subjected to a quaternization reaction with an alkylating agent, such as methyl iodide, to form the isoquinolinium bromide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and controlled reaction temperatures to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Adamantyl)isoquinolinium bromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the isoquinolinium core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized forms of the compound.

  • Reduced Derivatives: Reduced forms of the isoquinolinium bromide.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

2-(1-Adamantyl)isoquinolinium bromide has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

2-(1-Adamantyl)isoquinolinium bromide is compared with other similar compounds, such as:

  • 2-(1-Adamantyl)propan-2-ol: A structural analog with different functional groups.

  • 2-(1-Adamantyl)-4-bromophenol: Another isoquinolinium derivative with bromine substitution.

  • 2-(1-Adamantyl)ethanamine hydrochloride: A related compound with an amine group.

These compounds share the adamantyl group but differ in their core structures and functional groups, leading to variations in their properties and applications.

Properties

IUPAC Name

2-(1-adamantyl)isoquinolin-2-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N.BrH/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19;/h1-6,13-16H,7-12H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNNPCVWUDOYQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[N+]4=CC5=CC=CC=C5C=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Adamantyl)isoquinolinium bromide
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2-(1-Adamantyl)isoquinolinium bromide
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2-(1-Adamantyl)isoquinolinium bromide
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2-(1-Adamantyl)isoquinolinium bromide
Reactant of Route 6
2-(1-Adamantyl)isoquinolinium bromide

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